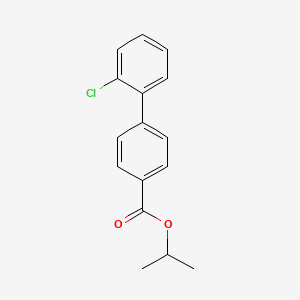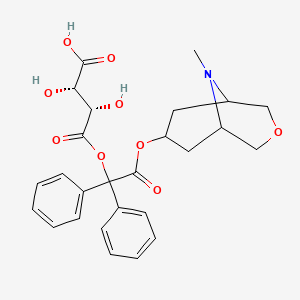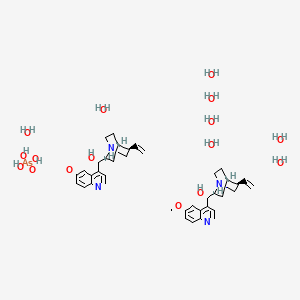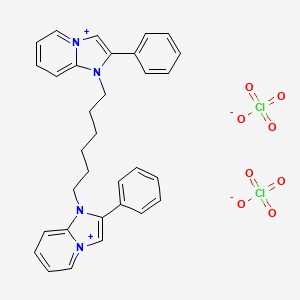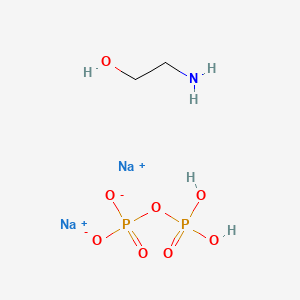
Sodium dihydrogen pyrophosphate, ethanolamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium dihydrogen pyrophosphate, ethanolamine salt is an inorganic compound that combines the properties of sodium dihydrogen pyrophosphate and ethanolamine. This compound is known for its buffering and chelating abilities, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: Sodium dihydrogen pyrophosphate is typically synthesized by heating sodium dihydrogen phosphate. The reaction is as follows: [ 2 \text{NaH}_2\text{PO}_4 \rightarrow \text{Na}_2\text{H}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ] For the ethanolamine salt, ethanolamine is reacted with sodium dihydrogen pyrophosphate under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production involves the thermal condensation of sodium dihydrogen phosphate, followed by the addition of ethanolamine. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation and Reduction: Sodium dihydrogen pyrophosphate can undergo oxidation and reduction reactions, although these are less common.
Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Formation of higher oxidation state phosphorus compounds.
Reduction: Formation of lower oxidation state phosphorus compounds.
Substitution: Formation of various substituted pyrophosphate compounds.
Chemistry:
- Used as a buffering agent in various chemical reactions.
- Acts as a chelating agent to bind metal ions.
Biology:
- Employed in biochemical assays and enzyme reactions.
- Used in the preparation of buffer solutions for biological experiments.
Medicine:
- Investigated for its potential use in drug formulations.
- Used in dental care products for its chelating properties.
Industry:
- Utilized in the food industry as a leavening agent.
- Used in water treatment processes to prevent corrosion.
作用机制
Sodium dihydrogen pyrophosphate, ethanolamine salt exerts its effects primarily through its ability to act as a buffer and chelating agent. It stabilizes pH levels in various solutions and binds to metal ions, preventing them from participating in unwanted reactions. The molecular targets include metal ions and acidic or basic groups in the solution.
相似化合物的比较
Disodium pyrophosphate: Similar buffering and chelating properties but lacks the ethanolamine component.
Tetrasodium pyrophosphate: Higher sodium content, used in different industrial applications.
Sodium hexametaphosphate: Another polyphosphate with distinct properties and uses.
Uniqueness: Sodium dihydrogen pyrophosphate, ethanolamine salt is unique due to the presence of ethanolamine, which enhances its buffering capacity and chelating ability. This makes it particularly useful in applications requiring precise pH control and metal ion binding.
属性
CAS 编号 |
68413-76-3 |
|---|---|
分子式 |
C2H9NNa2O8P2 |
分子量 |
283.02 g/mol |
IUPAC 名称 |
disodium;2-aminoethanol;phosphono phosphate |
InChI |
InChI=1S/C2H7NO.2Na.H4O7P2/c3-1-2-4;;;1-8(2,3)7-9(4,5)6/h4H,1-3H2;;;(H2,1,2,3)(H2,4,5,6)/q;2*+1;/p-2 |
InChI 键 |
VTZVKLBVEIMQSZ-UHFFFAOYSA-L |
规范 SMILES |
C(CO)N.OP(=O)(O)OP(=O)([O-])[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





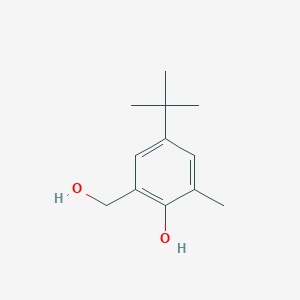

![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)



